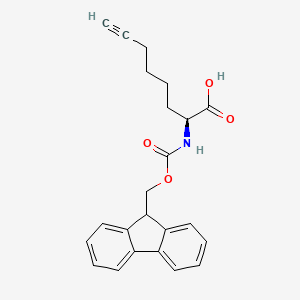

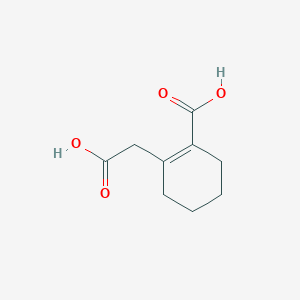

![molecular formula C13H12O4 B3003591 5-[(2-Methylphenoxy)methyl]-2-furoic acid CAS No. 832739-12-5](/img/structure/B3003591.png)

5-[(2-Methylphenoxy)methyl]-2-furoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-[(2-Methylphenoxy)methyl]-2-furoic acid" is a derivative of 2-furoic acid, which is a furan ring with a carboxylic acid functional group at the second position and a substituted methoxy methyl group at the fifth position. This structure is related to various furan derivatives that have been studied for their chemical properties and potential applications in different fields, such as pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, a controlled Birch reduction followed by esterification with acidic methanol can be used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, which are closely related to the compound . Additionally, the synthesis of 5-methylene-2(5H)-furanones, which share a similar furan backbone, can be accomplished through alkylation, cyclization, and dehydroiodination of 2-(methylthio)-4-pentenoic acid . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "5-[(2-Methylphenoxy)methyl]-2-furoic acid".

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. The substitution at the fifth position can significantly influence the molecular properties. For example, the presence of alkyl or aryl groups can affect the spectroscopic properties, as observed in the NMR and IR spectra of similar compounds . The molecular structure of "5-[(2-Methylphenoxy)methyl]-2-furoic acid" would likely exhibit unique spectroscopic characteristics due to its specific substituents.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. The anodic oxidation of 5-alkyl-2-furoic acids in protic solvents, for example, leads to the formation of 1-butenolides and γ-keto esters . The reactivity of the furan ring and the influence of substituents on the reaction pathways are crucial for understanding the chemical behavior of "5-[(2-Methylphenoxy)methyl]-2-furoic acid". The compound could potentially undergo similar oxidative transformations or participate in other types of chemical reactions based on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, melting point, and reactivity. For instance, the hypolipidemic activity of 5-(tetradecyloxy)-2-furancarboxylic acid demonstrates the biological relevance of furan derivatives with specific functional groups . The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to produce biobased polyesters highlights the potential of furan derivatives in materials science . These studies suggest that "5-[(2-Methylphenoxy)methyl]-2-furoic acid" could also possess unique physical and chemical properties that may be explored for various applications.

Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis in Food Products

A study developed a high-performance liquid chromatographic method for determining compounds including 2-furoic acid in honey and honeydew samples. This method isolates compounds to prevent matrix interference and is applied to samples of different botanical origins (Nozal et al., 2001).

Nematicidal Activity in Agriculture

Research identified that 5-hydroxymethyl-2-furoic acid, closely related to 5-[(2-Methylphenoxy)methyl]-2-furoic acid, exhibits effective nematicidal activities against certain plant-parasitic nematodes without inhibitory activity against plant growth (Kimura et al., 2007).

Chemical Transformations and Synthesis

A study explored the transformations of derivatives of 5-[(2-Methylphenoxy)methyl]-2-furoic acid under the action of bases, revealing insights into the chemical behavior and potential for synthesis of related compounds (Maadadi et al., 2017).

Biocatalytic Production in Industrial Applications

Research on the biocatalytic production of furan derivatives like 2,5-furandicarboxylic acid, which have potential applications as substitutes for petroleum-derived products in bio-based polymers, highlighted the role of compounds like 2-furoic acid in sustainable industrial processes (Yuan et al., 2019).

Analytical Method Development in Food Chemistry

A study developed a direct RP-HPLC method for the determination of furanic aldehydes and acids, including 2-furoic acid, in honey, demonstrating the compound's role in analytical chemistry and food analysis (Spano et al., 2009).

Eigenschaften

IUPAC Name |

5-[(2-methylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-9-4-2-3-5-11(9)16-8-10-6-7-12(17-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEJLPSZJYZFAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

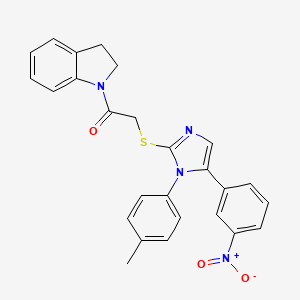

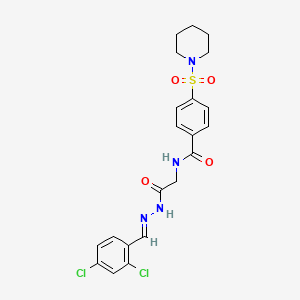

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)

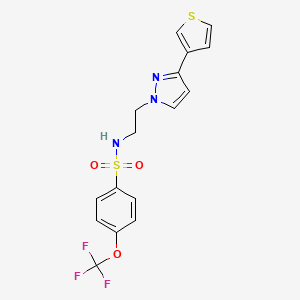

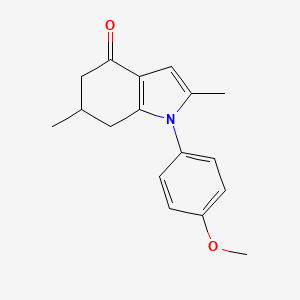

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)

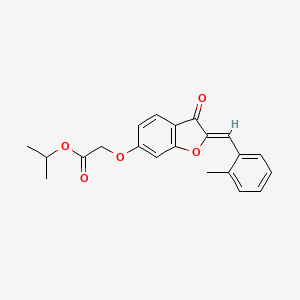

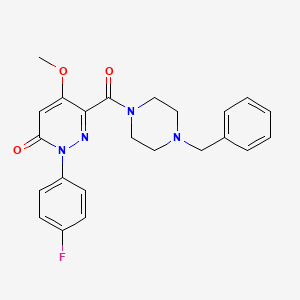

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)

![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)

![2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B3003530.png)